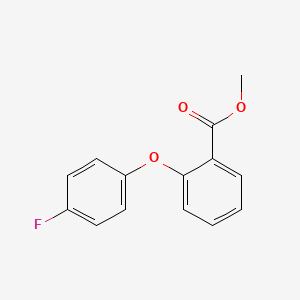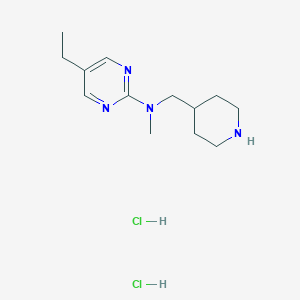
5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride" is a chemical entity that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The presence of a piperidine moiety suggests potential biological activity, as piperidine is a common feature in many pharmacologically active compounds.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds involves the reaction of aminopyrazoles with triethyl orthoformate and amines, as well as the use of formimidates as ring-closing reagents . Another method includes the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with hydrazines, which can lead to the formation of modified thieno[2,3-d]pyrimidines . These methods highlight the versatility of pyrimidine chemistry and the potential pathways that could be adapted for the synthesis of "5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride".
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms at positions 1 and 3 of the ring. Substituents on the pyrimidine ring, such as ethyl, methyl, and piperidinylmethyl groups, can significantly influence the chemical behavior and biological activity of the compound. The steric and electronic effects of these groups can affect the molecule's binding affinity to biological targets and its overall pharmacokinetic properties.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. The reactivity of the pyrimidine ring can be influenced by the substituents attached to it. For example, the presence of a chloro group on the pyrimidine ring can facilitate nucleophilic substitution reactions, as seen in the synthesis of pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones . The piperidine moiety in the compound of interest could also participate in reactions, potentially acting as a nucleophile or base.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's suitability for various applications. For example, the solubility in water and organic solvents can be crucial for the compound's bioavailability and its use in pharmaceutical formulations. The dihydrochloride salt form of the compound suggests improved water solubility, which is often desirable for drug compounds.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Methods : The compound has been involved in the practical synthesis of key intermediates for potent inhibitors, such as deoxycytidine kinase (dCK) inhibitors (Zhang et al., 2009).
- Chemical Reactions : It has also been used in the synthesis of various pyrimidine derivatives, showing versatility in chemical reactions (El-bayouki & Basyouni, 1988).
Biological Activities
- Pharmacological Evaluation : Aminopyrimidine derivatives of the compound have shown moderate potency in binding and functional assays, indicating potential pharmacological applications (Dounay et al., 2009).
- Antibacterial Activity : Novel pyrimidin-4-yl derivatives, including this compound, have been synthesized and evaluated for their antibacterial activity, showing potential in this field (Afrough et al., 2019).
- Antifungal Properties : Some pyrimidine derivatives with pyridin-3-ylmethyl moieties have exhibited significant antifungal activities, highlighting another area of potential application (Wang et al., 2018).
Molecular Studies
- Structural Analysis : The compound has been studied for its molecular structure and hydrogen-bonded assembly, providing insights into its physical and chemical properties (Acosta et al., 2013).
Potential Therapeutic Uses
- Hypoglycemic Agents : N-(pyrimidin-4-yl)thiazol-2-amine derivatives, related to this compound, have been synthesized as potential dual-acting hypoglycemic agents, indicating possible therapeutic applications (Song et al., 2011).
Miscellaneous Applications
- Molluscicidal Properties : Some thiazolo[5,4-d]pyrimidines, related to this compound, have been identified to possess molluscicidal properties, useful in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
- Vasodilation Properties : Derivatives of pyrimidine, including this compound, have been synthesized and evaluated for their vasodilation properties, which could have therapeutic implications (Girgis et al., 2008).
Safety And Hazards
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating that this is an active area of research.
特性
IUPAC Name |
5-ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-3-11-8-15-13(16-9-11)17(2)10-12-4-6-14-7-5-12;;/h8-9,12,14H,3-7,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDLKKIXMIYKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N(C)CC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-methyl-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


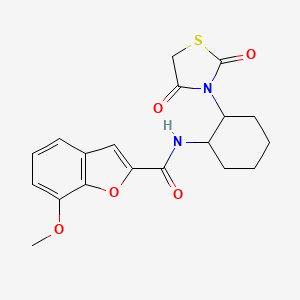

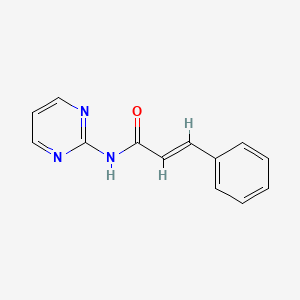


![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

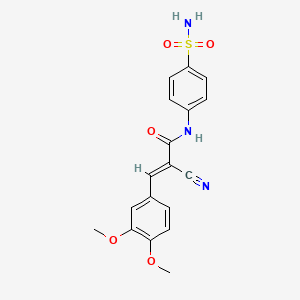
![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)

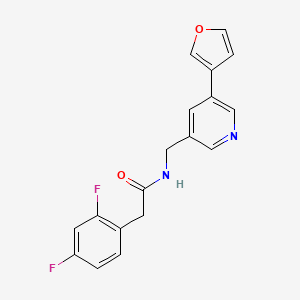
![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)
